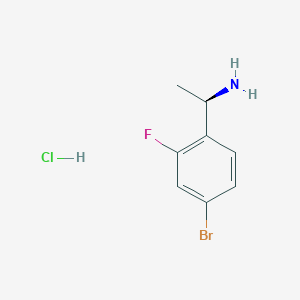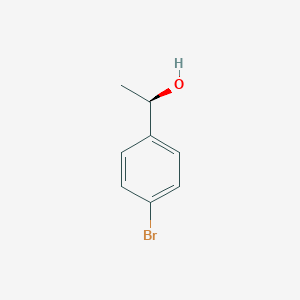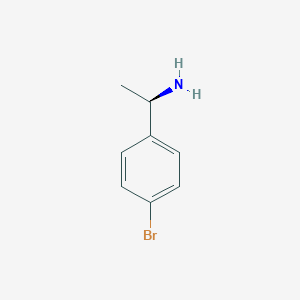
(R)-1-(吡咯烷-3-基)哌啶
描述
The compound “(R)-1-(pyrrolidin-3-yl)piperidine” is a conformationally rigid diamine that plays a significant role in medicinal chemistry due to its structural features which are often found in pharmacologically active molecules. Although the specific compound is not directly mentioned in the provided papers, related structures such as 3-(pyrrolidin-1-yl)piperidine and other pyrrolidine and piperidine derivatives are frequently synthesized for their potential use in drug development .
Synthesis Analysis
The synthesis of pyrrolidine and piperidine derivatives can be complex. For instance, the synthesis of 3-(pyrrolidin-1-yl)piperidine is known to be a multi-stage process that is not suitable for large-scale production . However, a novel method has been proposed which involves the catalytic hydrogenation of pyrrolylpyridine, which itself is prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran . This method could potentially be adapted for the synthesis of “(R)-1-(pyrrolidin-3-yl)piperidine” by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrolidine and piperidine derivatives is crucial for their biological activity. The structural assignments of these compounds are typically supported by spectroscopic data such as 1H NMR, 13C NMR, and sometimes X-ray crystallography . These techniques allow for the confirmation of the stereochemistry and the overall molecular conformation, which are essential for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
Piperidine derivatives are versatile in chemical reactions. For example, they can be used as catalysts in the synthesis of complex molecules like coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives through a one-pot three-component reaction . The reactivity of these compounds can be attributed to their amine functionality, which can act as a nucleophile or a base in various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and piperidine derivatives are influenced by their structural features. For instance, the introduction of substituents can affect the solubility of these compounds, as seen with 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which is reported to have improved aqueous solubility . These properties are important for the pharmacokinetic profile of potential drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) characteristics.
科学研究应用
合成技术
提出了一种合成 3-(吡咯烷-1-基)哌啶的新方法,强调了其在药物化学中的重要性,以克服以前复杂的多阶段合成工艺的局限性。这种创新方法基于吡咯基吡啶的完全催化氢化,可以通过 3-氨基吡啶与 2,5-二甲氧基四氢呋喃缩合来有效制备,为大规模生产提供了更简单的途径 (Smaliy 等人,2011).
抗菌和杀幼虫活性
对 2-羟基吡咯烷/哌啶衍生物的研究揭示了一系列化合物,合成了这些化合物以评估其对各种细菌菌株的抗菌活性和其杀幼虫作用。值得注意的是,特定的衍生物表现出显着的抗菌特性和杀幼虫活性,突出了这些化合物在解决微生物耐药性和控制蚊子种群方面的潜力 (Suresh 等人,2016).
抗癌潜力
一项关于合成和评估吡咯烷-2-酮衍生物作为抗心律失常、降压和 α-肾上腺素能阻滞剂的研究也发现了它们的潜在抗癌活性。这些发现为开发针对各种癌症类型的新型治疗剂提供了有希望的途径 (Kulig 等人,2010).
抗真菌和抗菌衍生物
探索了香芹酮和选定单萜的吡咯烷衍生物的合成,用于抗耐甲氧西林金黄色葡萄球菌和抗隐球菌特性。这项研究突出了这些衍生物的抗菌潜力,进一步促进了对耐药菌株和真菌感染的有效治疗方法的探索 (Masila 等人,2020).
对铁的缓蚀
使用量子化学计算和分子动力学模拟,评估了哌啶衍生物作为铁缓蚀剂的功效。这些研究有助于理解如何利用此类化合物来保护金属表面免受腐蚀,表明它们在工业环境中的适用性 (Kaya 等人,2016).
安全和危害
属性
IUPAC Name |
1-[(3R)-pyrrolidin-3-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZQCTWJDFNRMS-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428355 | |
| Record name | 1-(3R)-3-Pyrrolidinyl-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(pyrrolidin-3-yl)piperidine | |
CAS RN |
913812-09-6 | |
| Record name | 1-(3R)-3-Pyrrolidinyl-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

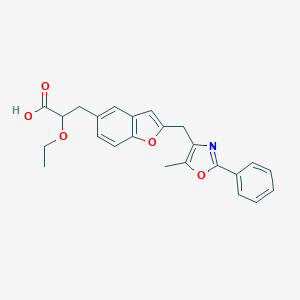
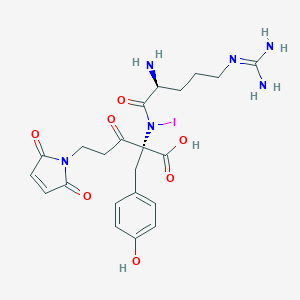
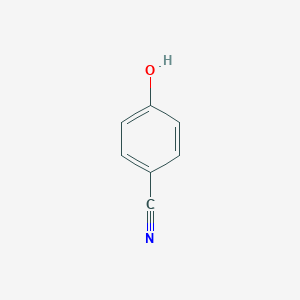
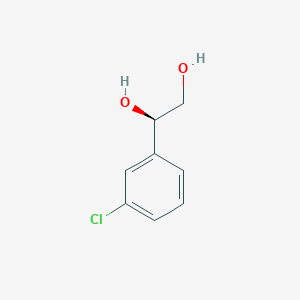
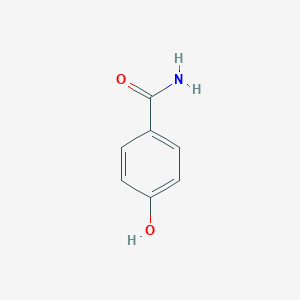
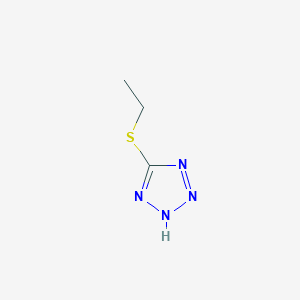
![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)

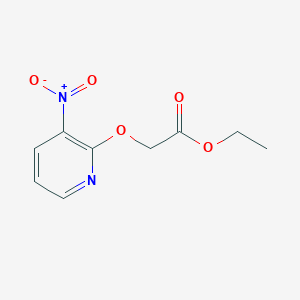
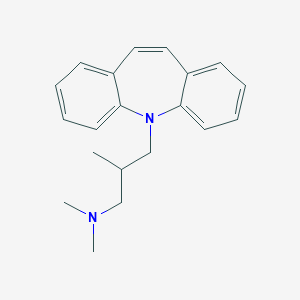
![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)
